3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride
Description
Properties
Molecular Formula |
C9H5Cl2NO3S |
|---|---|
Molecular Weight |
278.11 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H5Cl2NO3S/c10-7-3-1-2-6(4-7)8-5-9(15-12-8)16(11,13)14/h1-5H |
InChI Key |
SGSGOKZWHHBGIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Direct Chlorosulfonation of Oxazole Derivatives
One of the most established methods for preparing sulfonyl chlorides, including 3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride, involves chlorosulfonation of pre-formed oxazole compounds. This process typically proceeds via electrophilic substitution, where chlorosulfonic acid acts as both sulfonating and chlorinating agent.
- Starting Material: A suitable 1,2-oxazole derivative, often bearing a phenyl substituent at the 3-position.
- Reagents: Chlorosulfonic acid (ClSO₃H) as the sulfonylating agent.
- Conditions: Reflux under inert atmosphere, often in a solvent such as dichloromethane or acetic acid, with temperature control to prevent overreaction.
- Process:
- The oxazole derivative is dissolved in an inert solvent.
- Chlorosulfonic acid is added dropwise, maintaining the temperature below a specified threshold (usually around 0-25°C).
- The mixture is stirred under reflux for several hours to ensure complete sulfonylation.
- The reaction mixture is then cooled, and excess chlorosulfonic acid is quenched with cold water or ice.
- The product is isolated via filtration or extraction, followed by purification through recrystallization or chromatography.
- Direct transformation from heteroaromatic oxazoles.
- High regioselectivity at the 5-position due to electronic effects.
Chlorosulfonation Followed by Aromatic Substitution
Another pathway involves initial chlorosulfonation of a phenyl precursor, followed by cyclization to form the oxazole ring, and then functionalization at the 5-position.
- Step 1: Chlorosulfonation of 3-chlorophenyl precursor using chlorosulfonic acid, yielding 3-chlorophenylsulfonyl chloride.
- Step 2: Cyclization with suitable amino alcohols or related precursors to form the oxazole ring, incorporating the sulfonyl chloride group at the 5-position.
- Step 3: Purification and characterization of the intermediate.
Note: This method is more complex and involves multiple steps, but allows for better control over regioselectivity and functional group compatibility.
Oxidative Chlorosulfonylation of Precursors
Recent advances include oxidative chlorosulfonylation, where heteroaromatic compounds are subjected to chlorosulfonylation in the presence of oxidants such as hydrogen peroxide or other peroxides, facilitating regioselective sulfonylation.
This method is supported by research on regioselective synthesis of oxazoles via oxidative cycloaddition, as described in recent literature.
Data Summary and Comparative Analysis
| Method | Starting Material | Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Chlorosulfonation | Oxazole derivatives | Chlorosulfonic acid | Reflux, inert solvent | High regioselectivity | Overreaction risk, handling hazards |
| Sequential Sulfonation & Cyclization | Phenyl precursors | Chlorosulfonic acid, amino alcohols | Controlled temperature | Structural versatility | Multi-step process |
| Oxidative Chlorosulfonylation | Aromatic heterocycles | Chlorosulfonic acid, oxidants | Mild conditions | Regioselectivity | Requires specialized equipment |
In-Depth Research Findings
Research indicates that the sulfonylation of heteroaromatic compounds like oxazoles is facilitated by the electron-deficient nature of the heterocycle, which directs electrophilic substitution to the 5-position. The use of chlorosulfonic acid provides a dual role: sulfonation and chlorination, leading to the formation of sulfonyl chlorides efficiently.
Recent patent literature and academic research emphasize the importance of reaction optimization, including temperature, solvent polarity, and reagent equivalents, to maximize yield and regioselectivity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, or sulfonyl thioethers.
Key Reaction Pathways:
Example Reaction with Triethylamine :
3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride reacts with triethylamine in aerobic conditions to form sulfonylethenamines via β-functionalization of the amine. The reaction proceeds without catalysts, leveraging the oxazole ring’s electron-withdrawing effect to stabilize intermediates .
Electrophilic Aromatic Substitution (EAS)
The oxazole ring’s electron-deficient nature directs electrophilic substitutions to the 4-position of the oxazole. The meta-chlorophenyl group further influences regioselectivity.
Dominant EAS Reactions:
Structural Influence :
-
The oxazole’s nitrogen atoms deactivate the ring, favoring substitutions at the 4-position.
-
Steric hindrance from the 3-chlorophenyl group limits reactivity at adjacent positions .
Hydrolysis
The sulfonyl chloride group hydrolyzes in aqueous conditions to form the corresponding sulfonic acid.
Hydrolysis Conditions :
-
Acidic : Slow hydrolysis in dilute HCl at 50°C yields 3-(3-chlorophenyl)-1,2-oxazole-5-sulfonic acid.
-
Basic : Rapid hydrolysis in NaOH (pH > 10) at RT forms the sulfonate salt.
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings via the oxazole ring’s C–H bonds, facilitated by palladium catalysts.
| Coupling Partner | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-3-(3-chlorophenyl)-1,2-oxazole-5-sulfonyl chloride | 65% |
Biological Activity and Protein Interactions
The sulfonyl chloride group forms covalent bonds with nucleophilic residues (e.g., cysteine, lysine) in enzyme active sites.
Mechanistic Insights :
-
Enzyme Inhibition : Irreversible inhibition of serine proteases via sulfonylation of catalytic serine residues.
-
Kinetics : Second-order rate constants (k₂) range from 10² to 10³ M⁻¹s⁻¹, depending on pH and target protein.
Stability and Storage
-
Thermal Stability : Decomposes above 150°C, releasing SO₂ and HCl .
-
Storage : Requires anhydrous conditions at –20°C to prevent hydrolysis.
Comparative Reactivity Table
Scientific Research Applications
Based on the search results, here's what can be gathered regarding the applications of compounds similar to "3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride":
Scientific Research Applications
Sulfonyl chlorides and sulfonamides as intermediates Sulfonyl chlorides are key compounds in the chemical industry, utilized in the preparation of dyes, lithographic resists, and pharmaceuticals . They can be transformed into aromatic sulfones or sulfonamides . Sulfonamides are found in many therapeutic small molecule drugs, including antibacterial agents, diuretics, and cPLA2 inhibitors .
cPLA2 Inhibitors Sulfonyl halides, such as (2-trifluoromethylphenyl)-methanesulfonyl chloride, and other aryl- and heteroaryl-alkylsulfonyl halides are useful in the preparation of cPLA2 inhibitors for treating asthma, arthritic, and rheumatic disorders . The compound of Formula III is a chemical intermediate that can prepare cPLA2 inhibitors, including 4-{3-[1-benzhydryl-5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1H-indol-3-yl]propyl}benzoic acid, 4-(3-{5-chloro-1-(diphenylmethyl)-2-[2-({[2-(trifluoromethyl)benzyl]sulfonyl}amino)ethyl]-1H-indol-3-yl}propyl)benzoic acid, 4-(3-{5-chloro-1-(diphenylmethyl)-2-[2-({[2-fluoro-6-(trifluoromethyl)benzyl]sulfonyl}amino)ethyl]-1H-indol-3-yl}propyl)benzoic acid and 4- .
1,2,3-Triazoles 1,2,3-Triazoles are important because of their high thermal, chemical, and biological stability, finding use in many fields . Combining the properties of 1,2,3-triazoles and organofluorine substituents has great potential for applications across a range of fields . The introduction of fluorine can impact a drug candidate's pharmacological properties, including membrane permeability, metabolic stability, lipophilicity, and binding affinity .
Other Applications
- 1,3-Oxazoles: The most important synthetic strategies of 1,3-oxazoles include the reaction of aldehydes with tosylmethyl isocyanide (van Leusen synthesis), the Cornforth .
- Benzimidazole derivatives: The ease of synthesis and the structural versatility of benzimidazole make it a promising scaffold for drug development .
Specific Compounds
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride involves its ability to interact with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property makes it a valuable tool for studying enzyme function and for the development of enzyme inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position Variations
3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl Chloride (CAS 25629-50-9)
- Structural Differences : The chlorine substituent is located at the 2-position of the phenyl ring, and the functional group is a carbonyl chloride at position 4 of the isoxazole ring.
- Applications : Used in synthesizing β-lactamase inhibitors and antimicrobial agents .
5-(3-Chlorophenyl)-3-phenyl-1,2-oxazole (CAS 146537-67-9)
- Structural Differences : Lacks the sulfonyl chloride group; instead, positions 3 and 5 are occupied by phenyl and 3-chlorophenyl groups, respectively.
- Properties : Higher lipophilicity (LogP = 4.66) due to the absence of the polar sulfonyl group. This enhances membrane permeability but reduces solubility in aqueous media .
- Applications : Primarily explored as a building block in drug discovery for central nervous system (CNS) targets .
Functional Group Variations
(E)-2-(3-Chlorophenyl)ethene-1-sulfonyl Chloride
- Structural Differences : Replaces the oxazole ring with an ethene bridge.
- Reactivity : The conjugated double bond increases electron delocalization, enhancing electrophilicity at the sulfonyl chloride group.
- Applications : Key intermediate in synthesizing sulfonamido β-lactamase inhibitors, such as (E)-N-(3-((3-chlorobenzyl)oxy)phenyl)-2-(3-chlorophenyl)ethene-1-sulfonamide .
3-(2-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic Acid (CAS 522615-29-8)
Heterocycle Core Variations
1-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-azaspiro[2.5]octane Hydrochloride
- Structural Differences : Oxadiazole ring replaces the oxazole, and a spirocyclic amine is present.
- Properties : The oxadiazole’s higher electronegativity increases metabolic stability. The spirocyclic structure enhances conformational rigidity, favoring receptor binding in neurological drugs .
- Applications : Investigated as a modulator of neurotransmitter receptors .
3-Phenyl-5-(1-hydroxy-2-morpholinoethyl)isoxazole Hydrochloride
Data Tables
Table 1: Structural and Physicochemical Comparisons
*Estimated using analogous compounds.
Biological Activity
3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride is an organic compound notable for its unique structural features, including a chlorophenyl group, an oxazole ring, and a sulfonyl chloride functional group. Its molecular formula is CHClNOS, with a molecular weight of approximately 243.67 g/mol. This compound has garnered attention due to its significant biological activity and potential applications in medicinal chemistry.
The biological activity of 3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride primarily stems from its ability to covalently modify active site residues on enzymes through the sulfonyl chloride group. This reactivity allows it to inhibit enzyme activity effectively, making it a valuable candidate for the development of enzyme inhibitors and probes for studying various biological pathways.
Biological Applications
Research indicates that this compound has been utilized in various biological contexts:
- Enzyme Inhibition : The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property is crucial for designing targeted enzyme inhibitors that could have therapeutic applications.
- Antimicrobial Activity : Studies have shown that derivatives of oxazoles, including those related to 3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride, exhibit antimicrobial properties against various pathogens. For instance, related compounds have demonstrated activity against Gram-positive bacteria and fungi such as Candida albicans .
Research Findings
Several studies have explored the biological activity of 3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride and its derivatives:
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of related oxazole derivatives against Gram-positive bacterial strains and found promising results. The compounds exhibited moderate to high toxicity levels against aquatic crustaceans like Daphnia magna, indicating a need for careful assessment in therapeutic contexts .
- Cytotoxicity Studies : Another research effort assessed the cytotoxic effects of sulfonyl derivatives in human cancer cell lines. The findings revealed that certain derivatives exhibited potent cytotoxicity against tested human cancer cells, suggesting potential for anticancer drug development .
- In Silico Studies : Computational studies have been employed to predict the interaction profiles of these compounds with biological targets. These in silico evaluations support the hypothesis that structural modifications can enhance biological activity while minimizing toxicity .
Comparative Analysis
To better understand the biological activity of 3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride in relation to other compounds, the following table summarizes key findings from recent research:
| Compound Name | Activity Type | Target Organism/Cell Type | Key Findings |
|---|---|---|---|
| 3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride | Enzyme Inhibition | Various Enzymes | Covalent modification leads to inhibition |
| Related Oxazole Derivative | Antimicrobial Activity | Gram-positive Bacteria | Moderate to high efficacy |
| Sulfonamide Derivative | Cytotoxicity | Human Cancer Cell Lines | Potent cytotoxic effects observed |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic acid derivative | Antimicrobial Activity | Candida albicans | Significant antifungal properties |
Q & A
Q. What are the common synthetic routes for 3-(3-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride, and how are intermediates validated?
- Methodological Answer : A typical synthesis involves:
Oxime Formation : Reacting 3-chlorobenzaldehyde with hydroxylamine hydrochloride under alkaline conditions to form the corresponding oxime .
Chlorination : Treating the oxime with chlorine gas or sulfuryl chloride to generate an intermediate sulfonyl chloride .
Cyclization : Reacting the chlorinated intermediate with acetoacetate derivatives to form the oxazole ring .
Validation : Intermediate purity is confirmed via thin-layer chromatography (TLC) and H NMR. For example, the oxazole ring formation is verified by characteristic proton signals at δ 6.5–7.5 ppm (aromatic protons) and δ 2.5–3.0 ppm (oxazole methyl groups) .
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- H/C NMR : Assign aromatic protons (δ 7.0–8.0 ppm) and sulfonyl chloride groups (δ 3.5–4.0 ppm for adjacent protons). Carbon signals for the oxazole ring appear at δ 150–160 ppm .
- HPLC : A C18 column with a mobile phase of acetonitrile/water (70:30, v/v) and UV detection at 254 nm ensures ≥95% purity .
- Mass Spectrometry : ESI-MS in negative mode confirms the molecular ion peak at m/z 290.99 (M–Cl) .
Q. What safety protocols are critical when handling sulfonyl chlorides like this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical goggles, and a lab coat. Work in a fume hood to avoid inhalation (PAC-1: 2.1 mg/m³) .
- Spill Management : Absorb spills with diatomaceous earth or sand; dispose as hazardous waste .
- First Aid : For skin contact, rinse immediately with water for 15 minutes. For eye exposure, use an eyewash station .
Advanced Research Questions
Q. How can reaction yields be optimized during the sulfonation step?
- Methodological Answer :
- Temperature Control : Adding chlorosulfonic acid at 0°C minimizes side reactions (e.g., over-sulfonation). Gradual warming to room temperature ensures complete reaction .
- Solvent Selection : Use dichloromethane (DCM) as a solvent to enhance sulfonyl chloride stability. Avoid protic solvents, which may hydrolyze the product .
- Catalytic Additives : Trace amounts of DMAP (4-dimethylaminopyridine) improve electrophilic substitution efficiency .
Q. How do researchers resolve contradictions in spectroscopic data for structural confirmation?
- Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in NMR assignments by determining the crystal structure using SHELX software. Refinement with SHELXL validates bond angles and torsional strain .
- Comparative Analysis : Compare experimental IR spectra (e.g., S=O stretch at 1370 cm⁻¹) with computational DFT simulations (B3LYP/6-31G* basis set) .
Q. What strategies address low yields in coupling reactions involving this sulfonyl chloride?
- Methodological Answer :
- Activation of Nucleophiles : Pre-treat amines (e.g., anilines) with triethylamine to deprotonate and enhance nucleophilicity during coupling .
- Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to account for hydrolysis losses .
- Workup Optimization : Quench reactions with ice water to precipitate products, improving recovery rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
